![molecular formula C24H20ClN3O6 B13417181 (S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)
(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester
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Overview
Description
(S)-Benzyl (1-((2-(2-chlorobenzoyl)-4-nitrophenyl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a chlorobenzoyl group, and a nitrophenyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1-((2-(2-chlorobenzoyl)-4-nitrophenyl)amino)-1-oxopropan-2-yl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine to form an amide intermediate. This intermediate is then reacted with a nitrophenyl compound under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as anhydrous aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (1-((2-(2-chlorobenzoyl)-4-nitrophenyl)amino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted benzoyl compounds .
Scientific Research Applications
(S)-Benzyl (1-((2-(2-chlorobenzoyl)-4-nitrophenyl)amino)-1-oxopropan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of (S)-Benzyl (1-((2-(2-chlorobenzoyl)-4-nitrophenyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the nitrophenyl and chlorobenzoyl groups allows for specific interactions with the active sites of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-[(2-chlorobenzoyl)amino]carbamate: Similar structure but with an ethyl group instead of a benzyl group.
1-(2-(((2-chlorobenzoyl)amino)ac)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate: Contains a naphthyl group and a similar chlorobenzoyl moiety.
Uniqueness
(S)-Benzyl (1-((2-(2-chlorobenzoyl)-4-nitrophenyl)amino)-1-oxopropan-2-yl)carbamate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H20ClN3O6 |
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Molecular Weight |
481.9 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[2-(2-chlorobenzoyl)-4-nitroanilino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C24H20ClN3O6/c1-15(26-24(31)34-14-16-7-3-2-4-8-16)23(30)27-21-12-11-17(28(32)33)13-19(21)22(29)18-9-5-6-10-20(18)25/h2-13,15H,14H2,1H3,(H,26,31)(H,27,30)/t15-/m0/s1 |
InChI Key |
IKXUPIVOWREWNT-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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